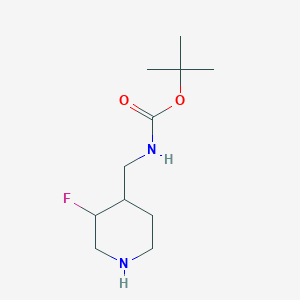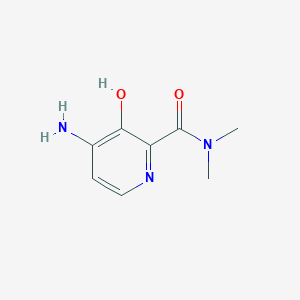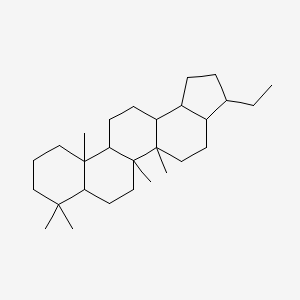
A'-Neo-28,30-dinorgammacerane, (17alpha)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- A’-Neo-28,30-dinorgammacerane, (17alpha)- is a complex organic compound with the chemical formula C32H56O2. It belongs to the class of gammaceranes, which are triterpenoids.
- Gammaceranes are natural products found in various sources, including petroleum, sediments, and ancient rocks. They have intriguing structural features and potential applications.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for A’-Neo-28,30-dinorgammacerane, (17alpha)- are not readily available in the literature. industrial production methods likely involve complex multistep processes.
- Researchers may explore chemical transformations, such as cyclization reactions, oxidation, and reduction, to synthesize this compound.
Chemical Reactions Analysis
- A’-Neo-28,30-dinorgammacerane, (17alpha)- may undergo various reactions:
Oxidation: Introduction of oxygen atoms (e.g., using reagents like potassium permanganate or chromic acid).
Reduction: Reduction of functional groups (e.g., using hydrogenation or metal hydrides).
Substitution: Replacement of specific atoms or groups (e.g., halogenation).
- Common reagents and conditions depend on the specific reaction type.
- Major products formed during these reactions could include derivatives with modified functional groups or stereochemistry.
Scientific Research Applications
Geochemistry: Gammaceranes serve as biomarkers in sedimentary rocks, providing insights into ancient ecosystems and paleoenvironments.
Petroleum Exploration: These compounds help identify the source and maturity of crude oils.
Biological Activity: Although limited information exists for A’-Neo-28,30-dinorgammacerane, (17alpha)-, researchers may explore its potential bioactivity, such as anti-inflammatory or anticancer properties.
Mechanism of Action
- The exact mechanism by which A’-Neo-28,30-dinorgammacerane, (17alpha)- exerts its effects remains unknown.
- Further studies are needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct comparisons with similar compounds. gammaceranes exhibit unique structural features, making A’-Neo-28,30-dinorgammacerane, (17alpha)- an interesting subject for further investigation.
Remember that scientific research on this compound may evolve, so staying up-to-date with the latest literature is essential for a comprehensive understanding.
Properties
CAS No. |
65636-26-2 |
|---|---|
Molecular Formula |
C28H48 |
Molecular Weight |
384.7 g/mol |
IUPAC Name |
3-ethyl-5a,5b,8,8,11a-pentamethyl-2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydro-1H-cyclopenta[a]chrysene |
InChI |
InChI=1S/C28H48/c1-7-19-9-10-21-20(19)13-17-27(5)22(21)11-12-24-26(4)16-8-15-25(2,3)23(26)14-18-28(24,27)6/h19-24H,7-18H2,1-6H3 |
InChI Key |
RLPRHPNFVLCDPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-Hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12106044.png)
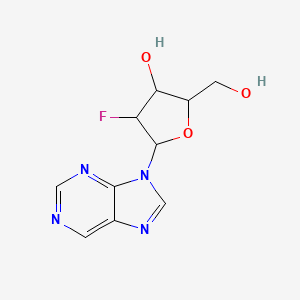
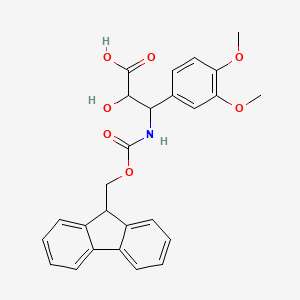
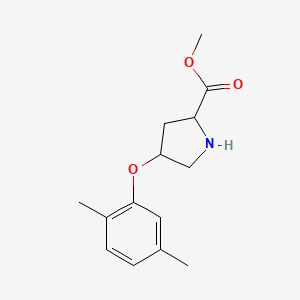
![(4E)-3-(chloromethyl)-4-[(2-chloropyridin-3-yl)methylene]isoxazol-5(4H)-one](/img/structure/B12106051.png)
![1,8-Dihydroxy-2-[5-hydroxy-2-methoxy-7-methyl-9,10-dioxo-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracen-1-yl]-3-methoxy-6-methylanthracene-9,10-dione](/img/structure/B12106059.png)
![3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B12106060.png)
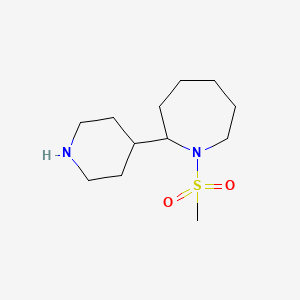
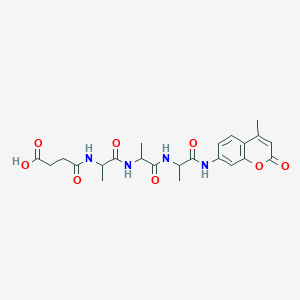
![Methyl 2-[6-(furan-3-yl)-2,10-dihydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7,18-dioxapentacyclo[11.3.1.111,14.02,11.05,10]octadecan-16-yl]acetate](/img/structure/B12106084.png)
![Methyl 4-[3-(hydroxymethyl)oxiran-2-yl]butanoate](/img/structure/B12106092.png)
